
5-Ethynylnonan-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Butylheptyn-6-ol-5: is an organic compound characterized by its unique structure, which includes a butyl group attached to a heptyn backbone with a hydroxyl group at the sixth position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butylheptyn-6-ol-5 typically involves the following steps:
Alkyne Formation: The initial step involves the formation of an alkyne through a reaction between a suitable alkyne precursor and a butyl halide.
Hydroxylation: The alkyne is then subjected to hydroxylation to introduce the hydroxyl group at the sixth position. This can be achieved using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of 5-Butylheptyn-6-ol-5 may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions: 5-Butylheptyn-6-ol-5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form corresponding alkanes or alkenes using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO₃), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a catalyst
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Alkanes, alkenes
Substitution: Alkyl halides
科学的研究の応用
Chemistry: 5-Butylheptyn-6-ol-5 is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its hydroxyl group makes it a suitable candidate for labeling and tracking within biological systems.
Medicine: The compound’s potential medicinal properties are being explored, particularly its ability to interact with specific molecular targets. It may serve as a lead compound for the development of new therapeutic agents.
Industry: In the industrial sector, 5-Butylheptyn-6-ol-5 is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the synthesis of polymers, coatings, and adhesives.
作用機序
The mechanism of action of 5-Butylheptyn-6-ol-5 involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. Additionally, the alkyne moiety can participate in various chemical reactions, further modulating its biological effects.
類似化合物との比較
5-Heptyn-6-ol: Similar structure but lacks the butyl group, resulting in different reactivity and applications.
5-Butylheptyn-2-ol: The hydroxyl group is positioned differently, leading to variations in chemical behavior and biological activity.
5-Butylheptyn-6-one:
Uniqueness: 5-Butylheptyn-6-ol-5 stands out due to its specific combination of functional groups and structural features. The presence of both the butyl group and the hydroxyl group at the sixth position provides unique reactivity and versatility in various chemical and biological contexts.
特性
CAS番号 |
7737-41-9 |
|---|---|
分子式 |
C11H20O |
分子量 |
168.28 g/mol |
IUPAC名 |
5-ethynylnonan-5-ol |
InChI |
InChI=1S/C11H20O/c1-4-7-9-11(12,6-3)10-8-5-2/h3,12H,4-5,7-10H2,1-2H3 |
InChIキー |
BCNFZPFDVPQUEH-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CCCC)(C#C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


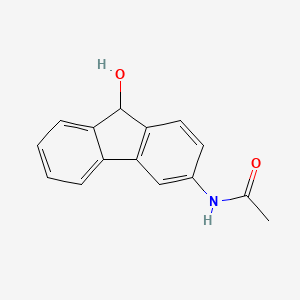
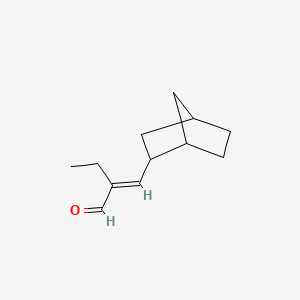
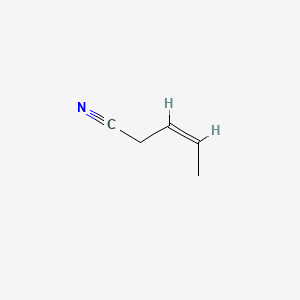
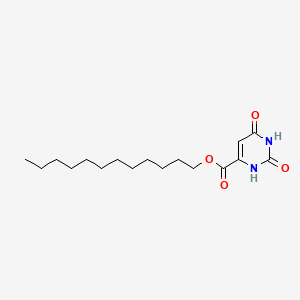
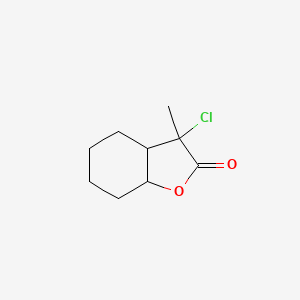
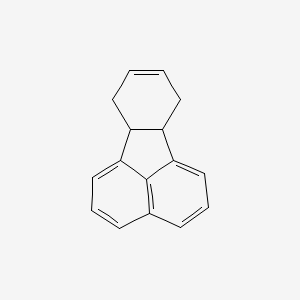

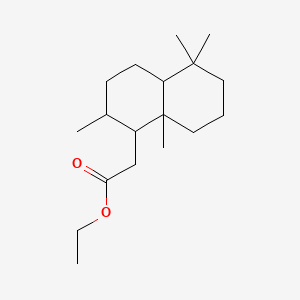
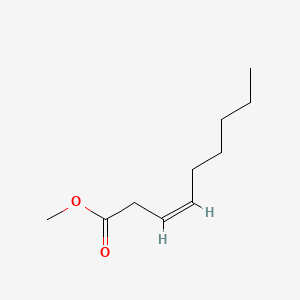
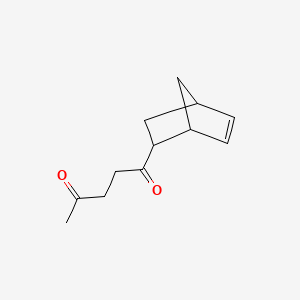

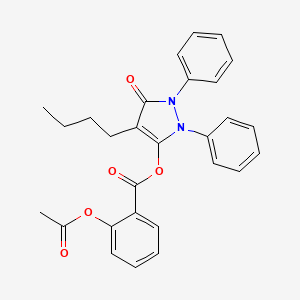
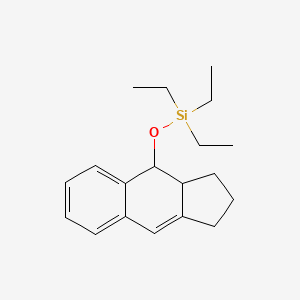
![1,1'-[(Dimethylpropane-1,3-diyl)bis(oxy)]bis(2,3-epoxypropane)](/img/structure/B12682301.png)
